![molecular formula C17H16N2O6S B2633835 methyl (4-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate CAS No. 2034339-41-6](/img/structure/B2633835.png)
methyl (4-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate
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Description
Synthesis Analysis
The synthesis of carbamates like methyl (4-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate can be achieved through various methods. One approach is the carbamoylation process, which involves a one-pot reaction of carbonylimidazolide in water with a nucleophile . Another method involves the use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst, enabling the direct conversion of low-concentration CO 2 into carbamates .Molecular Structure Analysis
The molecular formula of methyl (4-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate is C17H16N2O6S. The molecular weight is 376.38.Chemical Reactions Analysis
Carbamates like methyl (4-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions. For instance, N-substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols .Scientific Research Applications
- Sulfonimidates , the class of organosulfur compounds to which this molecule belongs, have been utilized as precursors for drug candidates. They serve as intermediates in the synthesis of sulfoximine and sulfonimidamide drugs .
- Sulfonimidates have been employed as building blocks to access alternative sulfur (VI) compounds. For instance, they play a role in the synthesis of poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .
- Sulfonimidates are sensitive to acidic conditions and can be used as alkyl transfer reagents to acids, alcohols, and phenols. Their lability under acidic conditions allows for selective transformations .
- The N-trifluoroacetyl sulfilimine motif, present in this compound, contributes to desirable properties such as solubility, lipophilicity, and permeability .
- Designing potent COX-2 inhibitors with fewer adverse effects is crucial in medicinal chemistry. Compounds related to methyl (4-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate could be explored for their COX-2 inhibitory activity .
Drug Development and Medicinal Chemistry
Polymer Synthesis
Alkyl Transfer Reagents
Solubility and Lipophilicity Enhancement
Selective COX-2 Inhibition
properties
IUPAC Name |
methyl N-[4-[[5-(furan-2-yl)furan-2-yl]methylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S/c1-23-17(20)19-12-4-7-14(8-5-12)26(21,22)18-11-13-6-9-16(25-13)15-3-2-10-24-15/h2-10,18H,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAXAPJFKLHVDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate |
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